Cyanacure

描述

Synthesis Analysis

Cyanamide moieties serve as foundational blocks for synthesizing nitrogen-containing heterocycles, with methods including cyanation of amines, palladium catalysis, deoxygenation of isocyanates, and desulfurization of thioureas (Larraufie et al., 2012). Cyanamide's synthesis, dating back to 1851, has been extensively studied, revealing its tautomeric nature, favoring the cyanide structure in equilibrium (Hunter & Rees, 1944).

Molecular Structure Analysis

The constitution of Cyanacure, primarily considered as cyanamide, is a tautomeric mix favoring the cyanide structure. This balance between its isomers, NH2CN and NH : C : NH, underpins its physical properties and reactivity profile.

Chemical Reactions and Properties

Cyanacure engages in a spectrum of chemical reactions, including nucleophilic additions, cycloadditions, and radical chemistry, manifesting its versatility in forming various nitrogen-rich compounds. The cyclopropanation of cyanamide derivatives highlights the strategic inclusion of the cyclopropane motif in synthesizing complex molecular architectures (Ebner & Carreira, 2017). Additionally, cyanamide's reactivity towards chlorinations and oxidations underscores its chemical utility in diverse synthetic applications.

Physical Properties Analysis

The synthesis and characterization of polymers based on the cyanate functional group shed light on Cyanacure's role in polymer chemistry, demonstrating its potential in creating crosslinked polymers and understanding its trimerization and oligomerization behavior (Gupta & Macosko, 1991).

Chemical Properties Analysis

Cyanacure's chemical properties, including its engagement in cyclopropanation reactions and the formation of polymers with heat-resistant properties, indicate its significant potential in materials science and organic synthesis. The catalytic asymmetric cyanation reactions, yielding nitrile compounds in high enantiomeric excess, further illustrate its applicability in producing optically active compounds (Kurono & Ohkuma, 2016).

科学研究应用

除草剂监测和环境应用

Cyanacure,作为一种除草剂而闻名,一直是研究的对象,重点关注其在农产品和环境中的存在情况。Karimi-Maleh等人(2021年)开发了一种使用Pt和Pd掺杂的CdO纳米颗粒装饰的SWCNTs复合材料的电化学策略,用于监测Cyanacure家族中的一种化合物cyanazine,突出了其在农产品安全和环境监测中的重要性。这项研究强调了跟踪除草剂水平的重要性,以防止污染并确保在农业和环境应用中的安全使用(Karimi-Maleh et al., 2021)。

催化和化学反应

Cyanacure衍生物在催化和化学反应领域得到了探索。Chung等人(2010年)研究了氰胺在金属-氮-碳(M-N-C)氧还原催化剂制备中的应用,展示了其在增强催化性能方面的潜力。这项研究为Cyanacure在开发各种化学过程的高效催化剂方面提供了见解,包括燃料电池技术(Chung et al., 2010)。

农业研究

Cyanacure在农业中的作用不仅限于其作为除草剂的用途。已经进行了关于其对植物生长和发育影响的研究,为其在农业中更广泛应用提供了宝贵的见解。例如,对其在洋葱根中观察到的对植物生长的化感作用的研究,提供了对其对植物生理和发育影响的更深入理解。这些研究对于制定优化其在农业中的使用策略,同时减轻对植物健康和生产力可能产生的任何潜在负面影响至关重要(Soltys et al., 2011)。

环境安全和食品监测

对Cyanacure在环境和食品中的安全性和监测是持续研究的领域。努力开发敏感和准确的方法来检测食品和环境中的Cyanacure残留物是确保公共健康和环境保护的关键。这些研究突出了对Cyanacure使用进行严格监测和监管的重要性,以防止污染并确保农产品和环境资源的安全(Cheng et al., 2018)。

安全和危害

Cyanacure is a mild skin and eye irritant . Proper safety measures should be taken when handling this compound to avoid direct contact.

Relevant Papers One relevant paper found discusses the potential of Cyanacure and other substitutes to cause papillomas in a two-stage initiation/promotion protocol in HRA/Skh hairless mice . Another paper provides a detailed characterization of Cyanacure .

属性

IUPAC Name |

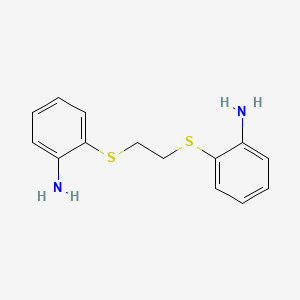

2-[2-(2-aminophenyl)sulfanylethylsulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVFGQQLJNJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCCSC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051495 | |

| Record name | 2,2'-(Ethylenedithio)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light tan powder with an ester odor; [Air Products and Chemicals MSDS] | |

| Record name | Cyanacure | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cyanacure | |

CAS RN |

52411-33-3 | |

| Record name | 1,2-Bis[2-aminophenylthio]ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanacure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052411333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Ethylenedithio)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylenedithio)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)